molecular formula C6H10O3 B12057326 Ethyl 3-oxobutanoate-1-13C

Ethyl 3-oxobutanoate-1-13C

Cat. No.: B12057326
M. Wt: 131.13 g/mol
InChI Key: XYIBRDXRRQCHLP-PTQBSOBMSA-N
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Description

Ethyl 3-oxobutanoate-1-13C, also known as ethyl acetoacetate-1-13C, is a labeled compound where the carbon-13 isotope is incorporated at the first carbon position of the ethyl acetoacetate molecule. This compound is widely used in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways, reaction mechanisms, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-oxobutanoate-1-13C can be synthesized through several methods. One common approach involves the esterification of acetoacetic acid with ethanol in the presence of a carbon-13 labeled reagent. The reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the labeled compound. The incorporation of carbon-13 is achieved through the use of labeled precursors, which are carefully monitored to maintain isotopic purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-oxobutanoate-1-13C undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form acetoacetic acid or further to carbon dioxide and water.

    Reduction: Reduction reactions can convert it to ethyl 3-hydroxybutanoate.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as sodium ethoxide or other strong bases are used for substitution reactions.

Major Products:

    Oxidation: Acetoacetic acid, carbon dioxide, and water.

    Reduction: Ethyl 3-hydroxybutanoate.

    Substitution: Various substituted ethyl acetoacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-oxobutanoate-1-13C is extensively used in scientific research due to its isotopic labeling, which provides valuable insights into various fields:

    Chemistry: Used in studying reaction mechanisms and kinetics through nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Helps in tracing metabolic pathways and understanding enzyme-catalyzed reactions.

    Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: Applied in the synthesis of labeled compounds for research and development purposes.

Mechanism of Action

The mechanism by which ethyl 3-oxobutanoate-1-13C exerts its effects is primarily through its participation in chemical reactions where the carbon-13 label allows for detailed tracking and analysis. The labeled carbon can be monitored using NMR spectroscopy, providing insights into the molecular targets and pathways involved in various reactions.

Comparison with Similar Compounds

Ethyl 3-oxobutanoate-1-13C can be compared with other similar compounds such as:

    Ethyl acetoacetate: The non-labeled version, commonly used in organic synthesis.

    Methyl acetoacetate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 3-oxobutanoate-2-13C: Another isotopically labeled variant with the carbon-13 isotope at a different position.

The uniqueness of this compound lies in its specific labeling, which allows for precise studies in various scientific fields, making it a valuable tool for researchers.

Properties

Molecular Formula

C6H10O3

Molecular Weight

131.13 g/mol

IUPAC Name

ethyl 3-oxo(113C)butanoate

InChI

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i6+1

InChI Key

XYIBRDXRRQCHLP-PTQBSOBMSA-N

Isomeric SMILES

CCO[13C](=O)CC(=O)C

Canonical SMILES

CCOC(=O)CC(=O)C

Origin of Product

United States

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